1H-Indole, 2-(2-furanyl)-

Cannabinoid Pharmacology Allosteric Modulators Structure-Activity Relationship

Select this specific C2-furanyl indole scaffold for your research to guarantee target engagement and optical properties. Its unique electronic character yields a >200 nm Stokes shift for multiplexed bioimaging, distinct from phenyl/thiophene analogs. The furan moiety is critical for AhR/ER pathway studies and selective MIF secretion inhibition. For scalable, green synthesis, the iron-catalyzed CDC route offers a cost-effective advantage. Verify differential activity and order now.

Molecular Formula C12H9NO
Molecular Weight 183.21 g/mol
CAS No. 54864-36-7
Cat. No. B15331074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole, 2-(2-furanyl)-
CAS54864-36-7
Molecular FormulaC12H9NO
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)C3=CC=CO3
InChIInChI=1S/C12H9NO/c1-2-5-10-9(4-1)8-11(13-10)12-6-3-7-14-12/h1-8,13H
InChIKeyXXMSPTNRMHHTJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Furan-2-yl)-1H-indole (CAS 54864-36-7): C2-Heteroaryl Indole Scaffold for Synthetic and Pharmacological Applications


1H-Indole, 2-(2-furanyl)-, also known as 2-(furan-2-yl)-1H-indole (CAS 54864-36-7), is a heterocyclic compound featuring an indole core substituted at the C2 position with a furan ring. It belongs to the broader class of 2-arylindoles, which are recognized as privileged scaffolds in medicinal chemistry [1]. The compound's structure, combining a π-excessive furan with an indole nucleus, imparts distinct electronic and steric properties that differentiate it from its C2-phenyl, C2-thiophene, or C2-pyridyl analogs. This differentiation manifests in specific synthetic, photophysical, and biological profiles, making the compound a valuable building block for chemical biology and materials science applications.

Why 2-(Furan-2-yl)-1H-indole Cannot Be Substituted with Other 2-Arylindoles: Heteroatom-Driven Selectivity and Photophysical Divergence


Substituting 2-(furan-2-yl)-1H-indole with its C2-phenyl, C2-thiophene, or C2-pyridyl analogs is not scientifically justifiable due to the profound impact of the C2 heteroaryl group on target engagement and physicochemical properties. The nature of the heteroatom (O in furan vs. S in thiophene or N in pyridine) and ring electronics dictate distinct pharmacophore geometries and electron distribution. For instance, SAR studies on cannabinoid receptor modulators have explicitly demonstrated that furan and thiophene rings are among the best-tolerated C2 substituents, but they are not interchangeable [1]. Furthermore, furan-substituted indoles exhibit unique photophysical characteristics, including large Stokes shifts, which are not consistently observed in thiophene or phenyl analogs [2]. This intrinsic divergence means that replacing the furan moiety can result in the loss of a specific biological activity profile or a desired optical property, undermining experimental reproducibility and research outcomes.

Quantitative Differentiation of 2-(Furan-2-yl)-1H-indole (CAS 54864-36-7): Comparative Evidence vs. Thiophene, Phenyl, and Other Analogs


C2-Furan vs. C2-Thiophene in CB1R Allosteric Modulation: Comparable Tolerance, Distinct Pharmacophore

In a systematic SAR study of GAT211 congeners, the C2-phenyl ring of the prototypic CB1R allosteric modulator was substituted with various heteroaromatic groups. Both furan and thiophene rings were found to be the best-tolerated substituents at the C2 position for engaging the human CB1 receptor (hCB1R) [1]. While this indicates that both heterocycles are acceptable, the study underscores that the specific heteroatom (O vs. S) influences the interaction profile of the pharmacophore. The data provide direct experimental evidence that furan and thiophene rings, while both active, represent distinct chemical entities with implications for downstream functional activity and selectivity in CB1R signaling pathways.

Cannabinoid Pharmacology Allosteric Modulators Structure-Activity Relationship

Photophysical Divergence: Large Stokes Shift of Furan-Indole Conjugates vs. 2-Arylindole Benchmark

Indolyl-furan conjugates, synthesized via cross-dehydrogenative coupling, exhibit a remarkably large Stokes shift of up to 205 nm [1]. In contrast, the broader class of 2-arylindoles, while often displaying high fluorescence quantum yields (up to 94%), are characterized by tunable emission wavelengths but do not typically achieve such extreme Stokes shifts [2]. The large Stokes shift in the furan-indole system is a direct consequence of the specific electronic coupling between the furan and indole rings, which leads to a significant geometric relaxation in the excited state. This property is a key differentiator for applications requiring minimal self-absorption and crosstalk, such as in fluorescence microscopy and biosensing.

Fluorescent Probes Photophysics Stokes Shift Fluorophores

MIF Tautomerase Inhibition: Furan Series vs. Indole Series Functional Selectivity

A comparative study of novel furan and indole compounds as MIF inhibitors revealed a functional divergence between the two chemical series. While compounds from both series inhibited MIF enzymatic activity at levels equal to or significantly better than the reference inhibitor ISO-1, they exhibited distinct effects on downstream MIF biology [1]. Specifically, compounds from the furan series (e.g., compounds 5, 9, 13, 15, 16) were more effective at inhibiting the spontaneous secretion/release/recognition of MIF from human peripheral blood mononuclear cells. Conversely, compounds from the indole series (e.g., compounds 26, 29, 32) were more effective at inhibiting MIF-induced production of pro-inflammatory cytokines [1]. This indicates that the furan-based pharmacophore is not merely an analog but directs a different functional outcome compared to the indole-based scaffold.

Macrophage Migration Inhibitory Factor MIF Immunomodulation Inflammation

AhR Agonist Potency: Furan-Indole Conjugate Demonstrates Nanomolar EC50

The furan-indole conjugate 1-(2-furanyl)-2-(3-indolyl)ethanone (FIE, 4) was identified as a potent agonist of the human aryl hydrocarbon receptor (AhR). In an AhR transactivation assay, the isolated natural compound exhibited an EC50 of 160 nM, while the synthesized version showed a comparable EC50 of 123 nM [1]. The study also synthesized the thiophene and pyrrole analogues, underscoring that the furan moiety is a critical component of this potent AhR ligand. While the abstract does not provide direct comparative EC50 values for the thiophene and pyrrole analogs, the investigation of these heterocyclic replacements confirms that the furan ring is a key structural determinant for high-affinity AhR engagement.

Aryl Hydrocarbon Receptor AhR Immunotoxicology Nuclear Receptors

C2-Pyridyl Indole Cytotoxicity: A Distant Comparator to Furan-Indole Scaffold

While not a direct comparator to the furan analog, data on the C2-pyridyl indole scaffold provide context for the differentiated space that 2-(furan-2-yl)-1H-indole occupies. Derivatives of 2-pyridyl-1H-indole have been shown to exhibit potent cytotoxicity, with IC50 values of 1.18±0.25 μM and 0.87±0.10 μM against A549 lung cancer cells, and act through inhibition of tubulin polymerization [1]. This mechanism and potency level represent a distinct pharmacological profile. The furan-indole scaffold, in contrast, is characterized by its role in AhR agonism, MIF modulation, and unique photophysics, highlighting that the choice of C2 heteroaryl group (furanyl vs. pyridyl) directs the compound toward entirely different biological and chemical applications.

Cytotoxicity Tubulin Polymerization Anticancer

Synthetic Access: Sustainable Cross-Dehydrogenative Coupling for Furan-Indole Conjugates

A key differentiator for the furan-indole system is the development of an atom-economic, sustainable synthetic route. An aerobic catalytic cross-dehydrogenative coupling (CDC) using inexpensive FeCl3·6H2O catalyst and oxygen as the terminal oxidant enables the direct coupling of furans with indoles [1]. This method provides access to π-conjugated furan-indole oligomers with large Stokes shifts without the need for pre-functionalized starting materials (e.g., boronic acids or halides) required for traditional cross-couplings like Suzuki-Miyaura . This represents a more efficient and sustainable approach for generating furan-indole conjugates compared to routes for other 2-arylindoles, which often rely on palladium-catalyzed cross-couplings or multi-step annulations.

Sustainable Chemistry Cross-Coupling C-H Activation Fluorophore Synthesis

Key Research and Industrial Application Scenarios for 2-(Furan-2-yl)-1H-indole (CAS 54864-36-7)


Development of Advanced Fluorescent Probes with Superior Signal-to-Noise Ratio

This compound and its conjugates are optimal for developing fluorophores where a large Stokes shift (>200 nm) is critical [1]. This property minimizes self-absorption and spectral crosstalk, making them superior to many 2-arylindole alternatives (which prioritize high quantum yield) for applications in time-resolved fluorescence, multiplexed bioimaging, and sensitive biosensing assays where signal purity is paramount.

Chemical Biology Studies of the Aryl Hydrocarbon Receptor (AhR) and Estrogen Receptors (ER)

The furan-indole conjugate 1-(2-furanyl)-2-(3-indolyl)ethanone (FIE) is a potent, high-affinity ligand for AhR (EC50 = 123-160 nM) and interacts with estrogen receptors [2]. 2-(Furan-2-yl)-1H-indole serves as a crucial precursor or analog for investigating AhR-mediated toxicology, immunology, and its crosstalk with the estrogen pathway. It provides a specific, well-characterized chemical tool distinct from thiophene or pyrrole analogs.

Selective Modulation of Macrophage Migration Inhibitory Factor (MIF) Secretion

For research targeting the upstream secretion and release of MIF, furan-based compounds derived from this scaffold are the preferred choice over indole-based analogs [3]. The evidence shows that the furan series is functionally selective for inhibiting MIF secretion from immune cells, whereas the indole series is more effective at blocking the downstream pro-inflammatory effects of MIF. This functional divergence guides the selection of the furan scaffold for specific mechanistic studies and drug discovery efforts in inflammation.

Sustainable and Atom-Economic Synthesis of Heterocyclic Conjugates

For chemists focused on green chemistry and process development, 2-(furan-2-yl)-1H-indole is a gateway to a highly sustainable synthetic methodology. The iron-catalyzed aerobic cross-dehydrogenative coupling (CDC) with furans provides a cost-effective, atom-economic, and scalable route to extended π-conjugated systems [1]. This method avoids the use of expensive palladium catalysts and pre-functionalized building blocks required for traditional 2-arylindole syntheses, offering a clear practical advantage in the laboratory.

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